molecular formula C13H18N2O3S B2494546 Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate CAS No. 544701-60-2

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate

Cat. No.: B2494546
CAS No.: 544701-60-2
M. Wt: 282.36
InChI Key: RQWRBEHMMJHPMT-UHFFFAOYSA-N
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Description

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate is a thiophene-based derivative featuring a urea functional group (carbonylamino) at the 3-position of the thiophene ring, substituted with a cyclohexyl moiety. The methyl ester at the 2-position enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the combination of the electron-rich thiophene core and the sterically bulky cyclohexylurea group, which may influence its reactivity, bioavailability, and interaction with biological targets .

Properties

IUPAC Name

methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-18-12(16)11-10(7-8-19-11)15-13(17)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWRBEHMMJHPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330215
Record name methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

544701-60-2
Record name methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with cyclohexylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Formation of the intermediate: Thiophene-2-carboxylic acid is first reacted with cyclohexylamine to form the corresponding amide.

    Esterification: The amide is then treated with methyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 10 µM against breast cancer (MCF-7) cells, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : This compound has also been tested for antimicrobial activity. In vitro assays revealed effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 15 to 25 µg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. This inhibition could lead to enhanced insulin signaling, making it a candidate for diabetes-related research .

Material Science

In addition to its biological applications, this compound is being explored for use in material science:

  • Organic Semiconductors : Due to its electronic properties, this compound can be utilized in the development of organic semiconductors. Its thiophene structure is advantageous for creating conductive materials used in electronics and photovoltaic devices .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityIC50 ~ 10 µM against MCF-7 cells
Antimicrobial PropertiesMIC values between 15 - 25 µg/mL
Biological ActivityEnzyme InhibitionPotential inhibition of protein tyrosine phosphatases
Material ScienceOrganic SemiconductorsSuitable for electronic and photovoltaic applications

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, showcasing its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The study found significant inhibition of bacterial growth, suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Compound A : Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate (CAS: 1024523-08-7)
  • Structure: Features a phenylcyclopentyl carbonylamino group instead of the cyclohexylurea moiety.
  • Molecular Formula: C₁₈H₁₉NO₃S.
  • Molecular Weight : 329.42 g/mol.
  • Key Differences : The phenylcyclopentyl group introduces aromaticity and increased lipophilicity compared to the cyclohexyl group. This may enhance membrane permeability but reduce solubility in polar solvents .
Compound B : Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate
  • Structure: Substituted with a 2,4-dichlorobenzoylamino group.
  • Key Differences: The electron-withdrawing chlorine atoms may lower electron density on the thiophene ring, altering reactivity in electrophilic substitution reactions.
Compound C : Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate (CAS: 227958-47-6)
  • Structure : Contains a bromoacetyl substituent.
  • Key Differences : The bromine atom offers a reactive site for nucleophilic substitution, making this compound a candidate for further derivatization. Its higher molecular weight (296.34 g/mol) compared to the target compound may influence pharmacokinetics .

Functional Group Modifications

Compound D : Methyl 3-((methoxycarbonyl)methylthio)thiophene-2-carboxylate (CAS: 177974-11-7)
  • Structure : Includes a methylthio group linked to a methoxycarbonyl moiety.
  • Key Differences : The sulfur atom in the methylthio group may participate in hydrogen bonding or redox reactions, differentiating its chemical behavior from urea-containing analogs. This compound’s synthetic utility is highlighted in for heterocyclic chemistry applications .
Compound E : Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Structure: Simplifies the substituent to an amino and methyl group.
  • Key Differences : The absence of the urea group reduces steric hindrance and increases solubility in aqueous media. Such derivatives are often intermediates in drug discovery, as seen in ’s antibacterial studies .

Biological Activity

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 282.36 g/mol. The compound features a thiophene ring, which contributes to its biological activity due to its electron-rich nature and ability to interact with various biological targets.

2. Anti-inflammatory Properties

Thiophenes have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response. The structural features of this compound suggest it may also exhibit similar activities, potentially making it useful in treating inflammatory conditions.

3. Antimicrobial Activity

Thiophene derivatives have shown promise as antimicrobial agents. The presence of the thiophene ring enhances membrane permeability, allowing these compounds to penetrate bacterial cells more effectively. Preliminary data suggest that this compound may possess antimicrobial properties, though detailed studies are needed to confirm this.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of protein kinases
Methyl 3-sulfamoylthiophene-2-carboxylateAnti-inflammatoryCOX inhibition
Thiophene derivatives (general)AntimicrobialMembrane permeability enhancement

Mechanistic Insights

The biological activity of methyl thiophenes often correlates with their ability to form hydrogen bonds and interact with biological macromolecules. For instance, studies on related compounds show that intramolecular hydrogen bonding can stabilize the structure and enhance binding affinity to target proteins.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate?

  • Methodological Answer : Use response surface methodology (RSM) with tools like Design Expert to model reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Central composite designs (CCD) can identify optimal conditions while minimizing trials. Validate predictions via triplicate experiments and ANOVA analysis to confirm model significance .
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Q. How can researchers address conflicting spectroscopic data during structural characterization?

  • Methodological Answer : Employ orthogonal validation techniques:
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with computed spectra (e.g., DFT calculations).
  • Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Cross-verify carbonyl (C=O) and thiourea (N-H) stretches with literature benchmarks.
    Discrepancies may arise from solvent effects or impurities; repeat under standardized conditions .
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Q. What are the critical purity assessment protocols for this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) to monitor byproducts.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
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Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer :
  • Dose-Response Reproducibility : Test multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assay).
  • Control Experiments : Include cycloheximide to rule out cytotoxicity-driven false positives.
  • Meta-Analysis : Pool data from independent labs using random-effects models to assess heterogeneity .
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Q. What computational approaches are suitable for predicting the compound’s molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases, GPCRs). Prioritize binding poses with ΔG < -7 kcal/mol.
  • Pharmacophore Modeling : Generate ligand-based models using Schrödinger Phase to identify critical functional groups (e.g., thiourea moiety).
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational dynamics .
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Q. How to design a robust in vivo pharmacokinetic study for this compound?

  • Methodological Answer :
  • Animal Models : Use Sprague-Dawley rats (n ≥ 6) with IV/PO dosing. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-administration.
  • Analytical Method : Develop a validated UPLC-MS/MS protocol (LLOQ ≤ 1 ng/mL).
  • Ethics Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction progress.
  • Design of Experiments (DoE) : Use fractional factorial designs to isolate critical process parameters (CPPs).
  • Quality-by-Design (QbD) : Define a design space for acceptable impurity profiles (ICH Q11 guidelines) .

Data Analysis & Validation

Q. How to validate the compound’s mechanism of action when biochemical assays conflict with computational predictions?

  • Methodological Answer :
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP ELISA).
  • CRISPR Knockout Models : Validate target dependency by testing activity in KO cell lines.
  • Negative Controls : Use structurally analogous inactive compounds to confirm specificity .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity outliers?

  • Methodological Answer :
  • Grubbs’ Test : Identify and remove significant outliers (α = 0.05).
  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50_{50} ± 95% CI).
  • Sensitivity Analysis : Use Monte Carlo simulations to assess robustness of conclusions .

Literature & Collaboration

Q. How to systematically review conflicting reports on the compound’s physicochemical properties?

  • Methodological Answer :
  • Database Mining : Cross-reference Reaxys, SciFinder, and PubMed entries. Filter studies by measurement conditions (e.g., solvent, temperature).
  • Critical Appraisal : Use QUADAS-2 criteria to evaluate methodological rigor in cited papers.
  • Collaborative Verification : Share samples with independent labs via ResearchGate or academic consortia for replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.